4-Chloro-2,6-dimethoxybenzaldehyde

Description

Structural Peculiarities and Electronic Properties of 4-Chloro-2,6-dimethoxybenzaldehyde

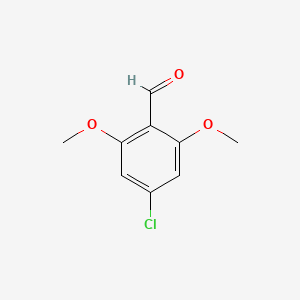

The molecular structure of this compound, with the chemical formula C9H9ClO3, is characterized by a benzene (B151609) ring substituted with a chloro group, two methoxy (B1213986) groups, and an aldehyde functional group. nih.gov The placement of these substituents on the aromatic ring dictates its chemical behavior. The aldehyde group (CHO) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. numberanalytics.com

Conversely, the two methoxy groups (OCH3) are strong electron-donating groups, activating the ring towards electrophilic attack and directing substitution to the ortho and para positions. The chloro group (Cl) is also an ortho, para-director but is deactivating. The interplay of these electronic effects from the different substituents creates a unique reactivity pattern for the molecule. The steric hindrance from the two methoxy groups positioned at the 2 and 6 positions also plays a significant role in influencing the regioselectivity of its reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H9ClO3 |

| InChI Key | LENPUWVBWPAVKQ-UHFFFAOYSA-N |

| Physical Form | Solid |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Significance of Substituted Aromatic Aldehydes in Synthetic Organic Chemistry

Substituted aromatic aldehydes are a cornerstone of synthetic organic chemistry, serving as versatile intermediates in the synthesis of a wide array of organic compounds. wisdomlib.org They are key starting materials for producing pharmaceuticals, agrochemicals, dyes, and fragrances. numberanalytics.com Their reactivity is dominated by the carbonyl group, which readily undergoes nucleophilic addition reactions, and the aromatic ring, which can participate in electrophilic substitution reactions. numberanalytics.comnumberanalytics.com

These compounds are instrumental in forming carbon-carbon bonds, a fundamental process in the construction of complex molecular skeletons. numberanalytics.com For instance, they are used in condensation reactions to create various derivatives and are essential for synthesizing important classes of compounds like chalcones and various heterocyclic systems. wisdomlib.orgresearchgate.net The substituents on the aromatic ring significantly influence the reactivity of the aldehyde group and the ring itself, allowing for fine-tuning of chemical transformations. numberanalytics.com

Overview of Current Research Trajectories Involving this compound

Current research involving this compound is primarily focused on its application as a precursor in the synthesis of novel and complex chemical entities. Its multifunctional nature allows it to be a key component in the construction of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. researchgate.netmdpi.com

Researchers are exploring its use in multi-component reactions and as a building block for creating libraries of compounds for biological screening. For example, derivatives of this aldehyde are being investigated for their potential as anticancer agents. mdpi.com The unique substitution pattern of this compound provides a scaffold for developing new molecules with specific three-dimensional arrangements and electronic properties, which are crucial for their interaction with biological targets. The synthesis of complex molecules like spirooxindoles, which have shown potential as potent MDM2 inhibitors in cancer therapy, highlights the importance of substituted aldehydes in modern drug discovery. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENPUWVBWPAVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Strategies for 4 Chloro 2,6 Dimethoxybenzaldehyde

Established Synthetic Routes and Reaction Conditions for 4-Chloro-2,6-dimethoxybenzaldehyde

Formylation Reactions for Introducing the Aldehyde Moiety

The introduction of the aldehyde group (formylation) is a key step in the synthesis of this compound. The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic rings. jk-sci.comorganic-chemistry.orgchemistrysteps.comchemeurope.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). jk-sci.comchemistrysteps.comchemeurope.comwikipedia.org The electron-donating nature of the methoxy (B1213986) groups on the benzene (B151609) ring activates it towards electrophilic aromatic substitution by the Vilsmeier reagent. chemistrysteps.com

A plausible synthetic route involves the formylation of 1-chloro-3,5-dimethoxybenzene (B30813). In this scenario, the Vilsmeier reagent, an electrophilic iminium cation, attacks the electron-rich aromatic ring. chemeurope.com The reaction is typically followed by hydrolysis to yield the final aldehyde product. chemeurope.comwikipedia.org The regioselectivity of the formylation is directed by the existing substituents on the benzene ring.

Another approach involves the use of formylating agents like triformamide in the presence of a Lewis acid such as aluminum chloride. erowid.org This method has been shown to be effective for the formylation of various aromatic hydrocarbons. erowid.org

Halogenation Strategies for Selective Chlorination

Selective chlorination is another critical transformation in the synthesis of this compound. This can be achieved by direct chlorination of a suitably substituted precursor, such as 2,6-dimethoxybenzaldehyde (B146518). However, direct halogenation of activated aromatic rings can sometimes lead to mixtures of products. tandfonline.com Therefore, controlling the regioselectivity is paramount.

One strategy to achieve selective chlorination is to use a milder chlorinating agent or to perform the reaction under carefully controlled conditions. For instance, the use of N-chlorosuccinimide (NCS) is a known method for the regioselective chlorination of certain aromatic compounds. jst.go.jp

Alternatively, the synthesis can be designed to introduce the chlorine atom at an earlier stage. For example, starting with a pre-chlorinated precursor like 1-chloro-3,5-dimethoxybenzene simplifies the final steps as the chlorine atom is already in the desired position. researchgate.net The synthesis of this starting material can be achieved through various methods, including the reaction of 1-chloro-3-halogenotoluene with sodium methoxide. google.com

Alkoxylation Techniques for Methoxy Group Introduction

The introduction of the two methoxy groups is a foundational aspect of the synthesis. These groups are typically introduced via nucleophilic substitution reactions on a suitably substituted benzene derivative. For example, the reaction of a dihalobenzene or a dihydroxybenzene with a methylating agent in the presence of a base is a common method.

The synthesis of the precursor 1,3-dimethoxybenzene (B93181) can be achieved through various routes. orgsyn.org This can then be further functionalized. For instance, the reaction of 1,3-dimethoxybenzene with n-butyllithium followed by a formylating agent can yield 2,6-dimethoxybenzaldehyde. chemicalbook.com

Novel and Optimized Synthesis Approaches for this compound

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and related compounds.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals. This includes the use of less hazardous reagents, more efficient catalysts, and reaction conditions that minimize waste and energy consumption. For example, the development of syntheses that utilize greener methylating agents, such as dimethyl carbonate, as an alternative to more toxic reagents like dimethyl sulfate, is an area of active research. researchgate.net

The use of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also contribute to a greener process by reducing solvent usage and waste generation. chemicalbook.com

Catalyst Development for Enhanced Reaction Efficiency

The development of novel catalysts is a key driver of innovation in organic synthesis. For the synthesis of this compound, research into more active and selective catalysts for formylation and halogenation reactions is ongoing.

For instance, the use of organocatalysts in atroposelective reactions has seen significant advances. beilstein-journals.org While not directly applied to the synthesis of this specific achiral molecule, the principles of catalyst design for controlling regioselectivity and reactivity can be adapted. Furthermore, the development of metal catalysts for cross-coupling reactions provides powerful tools for constructing the substituted benzene ring system from various precursors. abcr.com

Data Tables

Table 1: Established Synthetic Routes for Key Intermediates

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-chloro-3,5-dimethoxybenzene | Vilsmeier-Haack reagent (DMF, POCl₃), followed by hydrolysis | This compound | - | jk-sci.comchemistrysteps.comchemeurope.com |

| 2,6-Dimethoxybenzaldehyde | N-Chlorosuccinimide (NCS) | This compound | - | jst.go.jp |

| 1,3-Dimethoxybenzene | n-BuLi, then DMF | 2,6-Dimethoxybenzaldehyde | 48 | chemicalbook.com |

| 1-chloro-3-halogenotoluene | Sodium methoxide, methanol (B129727), heat | 1-chloro-3-methoxy-5-methylbenzene | - | google.com |

Industrial Production Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound is fraught with challenges that demand careful consideration of reaction conditions, equipment, and purification processes. Key methodologies for the synthesis of substituted benzaldehydes on an industrial scale often involve electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack or Gattermann-Koch formylation.

The logical precursor for the synthesis of this compound is 1-Chloro-3,5-dimethoxybenzene. The formylation of this substrate would introduce the aldehyde group at the 4-position, directed by the activating methoxy groups.

A plausible synthetic route on an industrial scale is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) organic-chemistry.orgwikipedia.orgwikipedia.org. The resulting electrophilic iminium salt then reacts with the electron-rich aromatic ring of 1-Chloro-3,5-dimethoxybenzene to yield the desired aldehyde after hydrolysis.

However, it is documented that electron-rich dimethoxybenzenes can be challenging to formylate using standard Vilsmeier-Haack conditions sciencemadness.org. This necessitates careful optimization of reaction parameters for industrial applications.

Scaling up the synthesis of this compound requires a meticulous approach to maintain efficiency and safety while maximizing product output.

Key Scale-Up Considerations:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for determining the optimal residence time, temperature, and pressure in large-scale reactors. Exothermic reactions require efficient heat management systems to prevent runaway reactions.

Mass and Heat Transfer: In large reactors, ensuring efficient mixing and heat transfer is critical for maintaining uniform reaction conditions and preventing localized overheating or concentration gradients, which can lead to side product formation.

Solvent Selection and Recovery: The choice of solvent is critical for reaction efficiency, product solubility, and ease of recovery. In an industrial setting, solvent recovery and recycling are paramount for economic and environmental reasons google.com.

Raw Material Purity: The purity of starting materials, such as 1-Chloro-3,5-dimethoxybenzene and the Vilsmeier reagent components, directly impacts the final product's purity and yield.

Yield Optimization Strategies:

To enhance the yield of this compound, several strategies can be employed, drawing parallels from similar industrial formylation and chlorination processes.

| Parameter | Strategy for Optimization | Rationale |

| Reactant Stoichiometry | Precise control over the molar ratios of 1-Chloro-3,5-dimethoxybenzene, DMF, and POCl₃. | An excess of the Vilsmeier reagent can lead to the formation of by-products, while an insufficient amount will result in incomplete conversion. |

| Reaction Temperature | Maintaining a specific temperature range, potentially between 0°C and ambient temperature, during the formation of the Vilsmeier reagent and the subsequent formylation. | Temperature control is critical to prevent the degradation of reactants and products and to minimize the formation of isomers and other impurities. |

| Reaction Time | Optimization of the reaction duration to ensure complete conversion without promoting side reactions. | Prolonged reaction times can lead to the formation of undesirable by-products, reducing the overall yield of the target compound. |

| Catalyst | While the Vilsmeier-Haack reaction is typically not catalytic, in related Gattermann-Koch reactions, the use of Lewis acid catalysts like aluminum chloride is common google.com. The choice and concentration of the catalyst are crucial for yield. | A suitable catalyst can enhance the electrophilicity of the formylating agent, leading to higher conversion rates and potentially better regioselectivity. |

| Work-up Procedure | Careful control of the hydrolysis step is necessary to convert the intermediate iminium salt to the final aldehyde without causing degradation. | The pH and temperature during work-up can significantly influence the stability of the product and the ease of its isolation. |

A study on the synthesis of related chlorinated anilines highlights the importance of controlling chlorination to avoid the formation of unwanted isomers, a principle that can be applied to the synthesis of this compound to ensure high regioselectivity google.com.

Achieving high purity is a critical final step in the industrial production of this compound, especially for pharmaceutical applications. The crude product may contain unreacted starting materials, isomers, and other by-products.

Common Impurities and Their Removal:

Isomeric Impurities: The formation of other chloro-dimethoxybenzaldehyde isomers is a potential issue.

Unreacted Starting Materials: Residual 1-Chloro-3,5-dimethoxybenzene and reagents from the formylation step.

By-products from Side Reactions: Over-formylation or other side reactions can lead to various impurities.

Advanced Purification Methods:

| Purification Technique | Description | Applicability for this compound |

| Fractional Distillation | Separation of components based on their boiling points under reduced pressure to prevent thermal degradation. | This method is highly effective for separating the product from less volatile or more volatile impurities google.com. The boiling point of the target compound will be a key parameter for optimizing this process. |

| Crystallization | The crude product is dissolved in a suitable solvent system and then allowed to crystallize, leaving impurities in the mother liquor. | This is a powerful technique for achieving high purity. The choice of solvent is critical to ensure good recovery of the pure product. A process involving cooling crystallization can be effective google.com. |

| Chromatography | Preparative high-performance liquid chromatography (HPLC) or column chromatography can be used for very high purity requirements, although it is generally more expensive for large-scale production. | While not typically the primary method for bulk purification, it can be used as a final polishing step to remove trace impurities. |

| Hydrolysis and Extraction | As mentioned in a patent for the purification of 4-chloro-2,6-dialkylanilines, subjecting the crude mixture to hydrolysis can help in removing hydrolyzable by-products google.com. Subsequent extraction can separate the product from water-soluble impurities. | This could be a viable initial purification step to remove certain types of impurities before final purification by distillation or crystallization. |

The combination of these techniques, for instance, an initial distillation followed by a final crystallization step, is often employed in industrial settings to achieve the desired purity of this compound.

Chemical Reactivity and Transformation Pathways of 4 Chloro 2,6 Dimethoxybenzaldehyde

Reactions Involving the Aldehyde Functional Group of 4-Chloro-2,6-dimethoxybenzaldehyde

The aldehyde functional group is a versatile site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to Corresponding Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to form the corresponding carboxylic acid, 4-chloro-2,6-dimethoxybenzoic acid. This transformation is a common reaction in organic synthesis. Various oxidizing agents can accomplish this, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) to milder, more selective reagents. For instance, the Jones oxidation (CrO₃ in aqueous acetone/sulfuric acid) is a classic method for converting primary alcohols and aldehydes to carboxylic acids. thieme-connect.de Milder conditions, which are often preferred to avoid side reactions on the sensitive aromatic ring, include using reagents like periodic acid (H₅IO₆) in conjunction with a catalytic amount of CrO₃. thieme-connect.de Another efficient method involves using sodium chlorite (B76162) (NaClO₂) under buffered conditions, which is particularly effective for oxidizing α,β-unsaturated and aromatic aldehydes.

Oxidation of this compound

| Reagent(s) | Product | General Applicability |

|---|---|---|

| Potassium permanganate (KMnO₄) | 4-Chloro-2,6-dimethoxybenzoic acid | Strong, general oxidant for aldehydes. |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 4-Chloro-2,6-dimethoxybenzoic acid | Effective for primary alcohols and aldehydes. thieme-connect.de |

| Sodium chlorite (NaClO₂) | 4-Chloro-2,6-dimethoxybenzoic acid | Mild and selective for aldehydes. |

| Catalytic CrO₃ with H₅IO₆ | 4-Chloro-2,6-dimethoxybenzoic acid | Mild conditions with high yields for primary alcohols. thieme-connect.de |

Reduction Reactions to Benzylic Alcohol Analogues

The aldehyde functional group is susceptible to reduction to form the corresponding primary alcohol, (4-chloro-2,6-dimethoxyphenyl)methanol. This transformation can be achieved using a variety of reducing agents.

A common and mild laboratory-scale method involves the use of sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reagent is selective for aldehydes and ketones and is typically used in alcoholic solvents like methanol (B129727) or ethanol. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent to yield the primary alcohol. pressbooks.pub

Another powerful reducing agent is lithium aluminum hydride (LiAlH₄). It is much more reactive than NaBH₄ and will also reduce other functional groups like esters and carboxylic acids. Due to its high reactivity, it is used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic hydrogenation is also a highly effective method for this reduction. nih.gov This process involves reacting the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. beilstein-journals.orgcam.ac.uk Palladium on carbon (Pd/C) is a frequently used catalyst for the reduction of aromatic aldehydes to benzylic alcohols. nih.govbeilstein-journals.org This method is often favored in industrial settings due to its efficiency and the fact that the primary byproduct is water, making it an environmentally cleaner process. nih.gov

Reduction of this compound

| Reagent(s) | Product | Key Features |

|---|---|---|

| Sodium borohydride (NaBH₄) | (4-Chloro-2,6-dimethoxyphenyl)methanol | Selective for aldehydes/ketones; mild conditions. masterorganicchemistry.compressbooks.pub |

| Lithium aluminum hydride (LiAlH₄) | (4-Chloro-2,6-dimethoxyphenyl)methanol | Very powerful, less selective; requires anhydrous conditions. nih.gov |

| H₂ with Pd/C catalyst | (4-Chloro-2,6-dimethoxyphenyl)methanol | Catalytic method, clean, industrially applicable. nih.govbeilstein-journals.org |

Condensation Reactions (e.g., Imine and Enamine Formation)

Like other aldehydes, this compound readily undergoes condensation reactions with primary and secondary amines. The reaction with a primary amine (R-NH₂) results in the formation of an imine (or Schiff base), characterized by a carbon-nitrogen double bond (C=N). masterorganicchemistry.com This reaction is typically acid-catalyzed and proceeds through the initial nucleophilic addition of the amine to the aldehyde carbonyl, forming a carbinolamine intermediate. Subsequent dehydration of this intermediate yields the final imine product. masterorganicchemistry.com

The formation of imines is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. These imine derivatives are important intermediates in many organic syntheses.

When this compound reacts with a secondary amine (R₂NH), an enamine cannot be formed directly as there are no α-hydrogens on the aldehyde carbon. Instead, the reaction may stop at the carbinolamine stage or, under certain conditions, form an iminium salt.

Aromatic Ring Reactivity and Substitution Chemistry of this compound

The reactivity of the aromatic ring is influenced by the four substituents: a chloro group, an aldehyde group, and two methoxy (B1213986) groups.

Nucleophilic Aromatic Substitution of the Chloro Group

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, the chloro atom). nih.govresearchgate.net These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov

In the case of this compound, the aldehyde group is a moderate electron-withdrawing group, but it is positioned meta to the chlorine atom. The two methoxy groups at positions 2 and 6 are strongly electron-donating. These ortho-methoxy groups increase the electron density on the ring, which deactivates it towards nucleophilic attack. Therefore, this compound is generally resistant to nucleophilic aromatic substitution under standard conditions. For a reaction to occur, very strong nucleophiles or harsh reaction conditions, such as high temperatures and pressures, would likely be necessary. nih.gov

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. The substituents on this compound have competing effects:

Methoxy groups (-OCH₃): These are strongly activating, ortho-, para-directing groups.

Chloro group (-Cl): This is a deactivating, ortho-, para-directing group.

Aldehyde group (-CHO): This is a deactivating, meta-directing group.

The two powerful, activating methoxy groups at positions 2 and 6 will dominate the regioselectivity of the reaction. They strongly activate the positions ortho and para to them. The only available position on the ring is C5. This position is ortho to the methoxy group at C6 and meta to the methoxy group at C2. It is also meta to the aldehyde and ortho to the chloro group. Given the strong activating nature of the methoxy groups, electrophilic substitution is highly favored to occur at the C5 position. The combined directing effects of the substituents steer the incoming electrophile to this specific location.

Directing Effects of Substituents on EAS

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -OCH₃ | 2, 6 | Strongly Activating | Ortho, Para |

| -Cl | 4 | Deactivating | Ortho, Para |

| -CHO | 1 | Deactivating | Meta |

Synthesis and Characterization of Derivatives and Analogues of 4 Chloro 2,6 Dimethoxybenzaldehyde

Design Principles for Novel Derivatives Based on the 4-Chloro-2,6-dimethoxybenzaldehyde Scaffold

The aldehyde functional group is a key site for derivatization, readily undergoing reactions to form a variety of new functional groups and ring systems. For instance, the development of aldehyde dehydrogenase (ALDH) inhibitors has utilized scaffolds similar to this compound. In the design of such inhibitors, the dialkylamino portion of the molecule is a critical determinant of activity. whiterose.ac.uk Studies have shown that variations in the alkyl substituents can significantly impact the inhibitory potency against different ALDH isoforms. whiterose.ac.uk For example, analogues with dipropyl, diethyl, or pyrrolidine (B122466) groups have demonstrated favorable inhibition profiles. whiterose.ac.uk

Furthermore, the substitution pattern on the aromatic ring is a crucial factor. The presence of a halogen, like the chloro group in this compound, can enhance the biological efficacy of certain compounds. researchgate.net The strategic placement of electron-withdrawing or electron-donating groups can modulate the electronic properties of the benzaldehyde (B42025), thereby influencing its interaction with biological targets or its performance in material applications.

Synthetic Strategies for Diverse Structural Motifs Derived from this compound

The aldehyde functionality of this compound is a versatile handle for a multitude of chemical transformations, enabling the synthesis of a diverse range of structural motifs.

The reaction of aldehydes with primary amines or hydrazines/hydrazides is a fundamental method for the formation of imines (Schiff bases) and hydrazones, respectively. arjonline.orgthieme-connect.de These reactions are typically carried out by refluxing equimolar amounts of the aldehyde and the amine or hydrazine (B178648) derivative in a suitable solvent such as ethanol. arjonline.org

Imines can be synthesized through various methods, including condensation reactions which are often catalyzed by acids or bases, or can even proceed under solvent-free conditions using microwave irradiation. organic-chemistry.org For instance, the reaction of an aldehyde with a primary amine can be efficiently carried out in the absence of a solvent. organic-chemistry.org A pressure reduction technique has also been shown to be effective for the synthesis of imine derivatives without the need for solvents or catalysts, often resulting in high yields. scirp.org

Hydrazones are readily prepared by the condensation of aldehydes with hydrazides. arjonline.orgnih.gov This reaction is a cornerstone in the synthesis of a wide variety of hydrazone derivatives. nih.gov The geometry of the resulting imine (C=N) double bond in aroyl hydrazones is typically found to be in the E configuration. nih.gov A range of methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions, can be employed for the preparation of hydrazones. rsc.orgresearchgate.net

The following table summarizes the synthesis of imine and hydrazone derivatives from various aldehydes, illustrating the general applicability of these synthetic methods.

| Aldehyde Reactant | Amine/Hydrazine Reactant | Product Type | Reference |

| Benzaldehyde | Benzylamine | Imine | scirp.org |

| p-Anisaldehyde | p-Toluidine | Imine | scirp.org |

| 4-Hydroxybenzoic acid hydrazide | Vanillin aldehyde | Hydrazone | nih.gov |

| 4-Hydroxybenzoic acid hydrazide | 2,6-Dimethoxybenzaldehyde (B146518) | Hydrazone | nih.gov |

| Hydrazide (14) | 4-(Pyrrolidin-1-yl)benzaldehyde (3) | Hydrazone | arjonline.org |

This table presents a selection of examples of imine and hydrazone synthesis. The specific reactants and conditions can be found in the cited literature.

The aldehyde group of this compound can be oxidized to a carboxylic acid, which can then be converted to a variety of ester derivatives. The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. organic-chemistry.org

The resulting carboxylic acid can be esterified through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. youtube.com Alternatively, esters can be synthesized from carboxylic acids by first converting the acid to its carboxylate salt and then reacting it with an alkyl halide in an SN2 reaction. youtube.com The preparation of esters can also be achieved from other carboxylic acid derivatives, such as acid chlorides and acid anhydrides. youtube.com

A one-pot process for synthesizing carboxylic acid derivatives from substituted halides has been developed, which involves the use of sodium cyanide, 1,10-phenanthroline, and copper bromide. google.com This method can be applied to produce esters and amides. google.com

The following table provides examples of ester synthesis from various starting materials, highlighting the versatility of these reactions.

| Carboxylic Acid/Derivative | Alcohol/Reagent | Product Type | Reference |

| Carboxylic Acid | Alcohol (with acid catalyst) | Ester | youtube.com |

| Carboxylic Acid (as carboxylate) | Alkyl halide | Ester | youtube.com |

| 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid | Phenoxy- and alkoxyalkyl groups | Ester | nih.gov |

| Methyl 4:6-O-benzylidene-α-D-altroside | - | Ester | rsc.org |

This table showcases different methods for ester synthesis. For detailed procedures, please refer to the cited sources.

The benzaldehyde moiety of this compound can be incorporated into various heterocyclic ring systems through a variety of synthetic strategies. slideshare.net The aldehyde group can participate in cyclization reactions to form five-, six-, and even larger-membered rings. slideshare.netyoutube.com

For example, the Hantzsch pyridine (B92270) synthesis allows for the construction of dihydropyridine (B1217469) rings from an aldehyde, a β-ketoester, and a nitrogen source like ammonia. nih.gov This method has been used to synthesize derivatives of 2,6-dimethyl-4-aryl-1,4-dihydropyridine-3,5-dicarboxylic acid. nih.gov

Furthermore, the reaction of chalcones, which can be prepared from substituted benzaldehydes, with reagents like guanidine (B92328) nitrate (B79036) can lead to the formation of pyrimidine (B1678525) rings. researchgate.net These pyrimidine derivatives can then be further reacted to create more complex fused heterocyclic systems. researchgate.net

The synthesis of various heterocyclic compounds often involves the initial formation of an intermediate from the aldehyde, which then undergoes an intramolecular cyclization. youtube.com For instance, the Paal-Knorr synthesis can be used to prepare furans and pyrroles from 1,4-dicarbonyl compounds, which can be conceptually derived from aldehydes. youtube.com

The table below provides examples of heterocyclic systems synthesized from aldehyde-derived precursors.

| Precursor | Reagents | Heterocyclic Product | Reference |

| 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid | - | Dihydropyridine | nih.gov |

| Chalcones (from aryl aldehydes) | Guanidine nitrate | Pyrimidine | researchgate.net |

| 1,4-Diketone (from aldehyde precursor) | Acid | Furan | youtube.com |

| 1,4-Diketone (from aldehyde precursor) | Ammonia/Primary Amine | Pyrrole | youtube.com |

This table illustrates the synthesis of various heterocyclic rings. The specific reaction conditions and starting materials can be found in the referenced literature.

Structure-Reactivity Relationships in this compound Derivatives

The structure of derivatives of this compound directly influences their chemical reactivity. The electronic effects of the substituents on the aromatic ring play a significant role in modulating the reactivity of the functional groups.

The chlorine atom at the 4-position exerts an electron-withdrawing inductive effect and a weaker electron-donating resonance effect. The two methoxy (B1213986) groups at the 2- and 6-positions are strongly electron-donating through resonance. The interplay of these electronic effects governs the electrophilicity of the aldehyde's carbonyl carbon and the nucleophilicity of the aromatic ring.

In the case of aldehyde dehydrogenase (ALDH) inhibitors based on a similar scaffold, the nature of the substituent at the para position of the benzaldehyde ring has been shown to be critical for inhibitory activity. whiterose.ac.uk For instance, analogues with an isopropoxy group at the para position were found to be potent inhibitors of ALDH1A3. whiterose.ac.uk Furthermore, the substitution at the meta position also influences activity, with unsubstituted analogues sometimes showing better inhibition than their halogenated counterparts. whiterose.ac.uk

The reactivity of the aldehyde group itself is a key factor. The formation of imines and hydrazones, for example, depends on the nucleophilic attack of an amine or hydrazine on the carbonyl carbon. The rate and equilibrium of this reaction can be influenced by the electronic and steric environment around the aldehyde group.

Advanced Spectroscopic Characterization Techniques for 4 Chloro 2,6 Dimethoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra provides unambiguous information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their chemical environments. In 4-Chloro-2,6-dimethoxybenzaldehyde, the protons would exhibit characteristic chemical shifts (δ) measured in parts per million (ppm).

Based on the analysis of its parent compound, 2,6-dimethoxybenzaldehyde (B146518), the following proton signals are expected for this compound:

Aldehyde Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.8 and 10.5 ppm.

Aromatic Protons (Ar-H): The two aromatic protons are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet. The presence of the electron-withdrawing chlorine atom at the para position would slightly shift these signals downfield compared to the parent 2,6-dimethoxybenzaldehyde. The expected region is approximately 6.7-7.5 ppm.

Methoxy (B1213986) Protons (-OCH₃): The two methoxy groups are equivalent and will appear as a single, sharp singlet. This signal is typically found in the upfield region, around 3.8-4.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CHO | 10.0 - 10.5 | Singlet (s) | 1H |

| Ar-H (H-3, H-5) | 6.7 - 7.5 | Singlet (s) | 2H |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 6H |

For comparison, the experimental ¹H NMR data for the related derivative 2,6-dimethoxybenzaldehyde shows signals for the aromatic protons (a triplet for H-4 and a doublet for H-3,5) and the methoxy and aldehyde protons. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

For this compound, the following signals are anticipated:

Aldehyde Carbonyl (C=O): This carbon is significantly deshielded and appears far downfield, typically in the range of 185-195 ppm.

Aromatic Carbons (Ar-C):

C-2 and C-6 (bearing methoxy groups): These carbons are shielded by the electron-donating methoxy groups and are expected around 160-165 ppm.

C-1 (bearing the aldehyde group): This quaternary carbon would appear in the 110-120 ppm range.

C-4 (bearing the chlorine atom): The carbon directly attached to chlorine will have its chemical shift influenced by the halogen, typically appearing around 130-140 ppm.

C-3 and C-5: These equivalent carbons are expected to have signals in the aromatic region, likely around 90-100 ppm, significantly shielded by the two ortho-methoxy groups.

Methoxy Carbons (-OCH₃): The carbons of the two equivalent methoxy groups will produce a single signal in the upfield region, typically between 55 and 60 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 185 - 195 |

| C-2, C-6 | 160 - 165 |

| C-4 | 130 - 140 |

| C-1 | 110 - 120 |

| C-3, C-5 | 90 - 100 |

| -OCH₃ | 55 - 60 |

Experimental data for 2,6-dimethoxybenzaldehyde confirms the chemical shifts for the carbonyl, aromatic, and methoxy carbons, providing a solid foundation for these predictions. nih.gov Data for other isomers like 2-methoxybenzaldehyde (B41997) and 2,5-dimethoxybenzaldehyde (B135726) further support the expected chemical shift ranges for these functional groups. rsc.orghmdb.cachemicalbook.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms, which is crucial for unambiguous structure determination. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For a derivative of this compound that lacks symmetry, COSY would show correlations between adjacent aromatic protons. In the case of the symmetric title compound, no cross-peaks would be expected for the aromatic protons as they are equivalent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons they are directly attached to (¹H-¹³C). columbia.edu For this compound, an HSQC spectrum would definitively link:

The aldehyde proton signal to the aldehyde carbon signal.

The aromatic proton signals (H-3, H-5) to the C-3/C-5 carbon signal.

The methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together the molecular fragments. For this compound, key HMBC correlations would include:

The aldehyde proton correlating to the C-1 and C-2/C-6 carbons.

The aromatic protons (H-3, H-5) correlating to C-1, C-2/C-6, and C-4.

The methoxy protons correlating to the C-2/C-6 carbons.

These 2D NMR techniques, when used in combination, would provide a comprehensive and unambiguous assignment of all proton and carbon signals for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies.

For this compound, the key FT-IR absorptions would be:

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. This is a highly characteristic peak for conjugated aldehydes.

C-H Stretch (Aromatic and Aldehyde): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aldehyde C-H stretch gives rise to two characteristic, but often weak, bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C-O Stretch (Ether): Aryl-alkyl ethers show strong C-O stretching bands. Two distinct bands are expected: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 700 and 850 cm⁻¹.

The FT-IR spectrum of the parent compound, 2,6-dimethoxybenzaldehyde , shows these characteristic bands, confirming the presence of the aldehyde, methoxy, and aromatic functionalities. nih.govavantorsciences.com

Interactive Data Table: Predicted FT-IR Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C=O Stretch | Aldehyde | 1680 - 1700 | Strong |

| C-H Stretch | Aromatic | > 3000 | Medium-Weak |

| C-H Stretch | Aldehyde | ~2820, ~2720 | Weak |

| C-O Stretch (asymmetric) | Aryl-alkyl ether | ~1250 | Strong |

| C-O Stretch (symmetric) | Aryl-alkyl ether | ~1040 | Strong |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Weak |

| C-Cl Stretch | Aryl Halide | 700 - 850 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of light and is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, key Raman active modes would include:

Aromatic Ring Vibrations: The symmetric "ring-breathing" vibration, typically a strong band around 1000 cm⁻¹, is highly characteristic in the Raman spectrum of benzene (B151609) derivatives. Other C=C stretching modes in the 1580-1620 cm⁻¹ range are also prominent.

C-H Bending: In-plane and out-of-plane C-H bending vibrations of the aromatic ring would also be observed.

C-Cl Vibration: The C-Cl stretch is also Raman active and would provide complementary information to the FT-IR spectrum.

The Raman spectrum of 2,6-dimethoxybenzaldehyde has been reported and shows characteristic bands for the aromatic ring and substituent vibrations. nih.gov The introduction of a chlorine atom at the 4-position would be expected to introduce a strong band corresponding to the C-Cl stretch and cause slight shifts in the positions of the aromatic ring vibrations.

Electronic Spectroscopy

Electronic spectroscopy, which examines the transitions between electronic energy levels within a molecule, offers valuable information about the chromophoric systems present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions in conjugated systems, such as the aromatic ring and carbonyl group present in this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (often the highest occupied molecular orbital, HOMO) to higher energy ones (often the lowest unoccupied molecular orbital, LUMO).

For aromatic aldehydes, characteristic absorption bands arise from π → π* and n → π* transitions. The π → π* transitions, typically of higher energy and intensity, originate from the excitation of electrons within the benzene ring and the carbonyl double bond. The n → π* transitions are of lower energy and intensity and involve the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a high-voltage needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For a compound like this compound, ESI-MS would typically produce a protonated molecule [M+H]⁺ or adducts with other cations present in the solvent, such as sodium [M+Na]⁺.

Although specific ESI-MS data for this compound is not detailed in the available literature, predicted data for the related isomer, 2-chloro-4,6-dimethoxybenzaldehyde (B1587463), suggests the formation of various adducts with their corresponding m/z values.

Table 1: Predicted Collision Cross Section (CCS) values for 2-chloro-4,6-dimethoxybenzaldehyde Adducts

| Adduct | m/z |

| [M+H]⁺ | 201.03130 |

| [M+Na]⁺ | 223.01324 |

| [M-H]⁻ | 199.01674 |

| [M+NH₄]⁺ | 218.05784 |

| [M+K]⁺ | 238.98718 |

| [M+H-H₂O]⁺ | 183.02128 |

| [M+HCOO]⁻ | 245.02222 |

| [M+CH₃COO]⁻ | 259.03787 |

Note: This data is predicted for an isomer and serves as an illustrative example.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In the gas chromatograph, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

Electron ionization is a hard ionization technique that leads to extensive fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the compound's structure and can be used for its identification by comparison with spectral libraries. For this compound, characteristic fragmentation would likely involve the loss of the aldehyde group (-CHO), methoxy groups (-OCH₃), and the chlorine atom, leading to a series of fragment ions that can be used to piece together the molecular structure. While a specific experimental mass spectrum for this compound is not available, the NIST WebBook provides a mass spectrum for the non-chlorinated analog, 2,6-dimethoxybenzaldehyde, which can serve as a reference for interpreting potential fragmentation patterns. docbrown.info

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful tool for confirming the identity of a compound and distinguishing it from others with the same nominal mass. For this compound (C₉H₉ClO₃), HRMS would be able to measure the mass of the molecular ion with a high degree of precision, allowing for the unambiguous determination of its elemental formula. This technique is particularly valuable in the analysis of complex mixtures and for the confirmation of newly synthesized compounds.

Comprehensive Spectral Data Interpretation and Cross-Validation

A comprehensive understanding of a molecule's structure is achieved through the integration of data from multiple spectroscopic techniques. The information obtained from UV-Vis spectroscopy about the electronic system can be correlated with the structural fragments identified through the fragmentation patterns in GC-MS. Furthermore, the exact mass determined by HRMS provides definitive confirmation of the elemental composition.

Cross-validation of the data from these different techniques is crucial for ensuring the accuracy of the structural elucidation. For example, the presence of a carbonyl group and an aromatic ring suggested by UV-Vis spectroscopy should be consistent with the fragments observed in the mass spectrum. Similarly, the molecular formula determined by HRMS must align with the structural features deduced from both UV-Vis and MS data. This integrated approach provides a robust and reliable characterization of this compound and its derivatives.

Computational Chemistry and Quantum Chemical Investigations of 4 Chloro 2,6 Dimethoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Chloro-2,6-dimethoxybenzaldehyde, DFT calculations, often employing methods like B3LYP with a suitable basis set such as 6-31G(d), are utilized to determine its ground state properties. nih.gov These calculations provide a detailed picture of the molecule's geometry and electronic landscape.

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in the this compound molecule, known as the optimized molecular geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. For substituted benzaldehydes, the orientation of the aldehyde group and the methoxy (B1213986) groups relative to the benzene (B151609) ring are of particular interest.

Conformational analysis reveals the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. In this compound, the rotational barriers of the methoxy and aldehyde groups are analyzed to identify the most stable conformer. The planarity of the benzaldehyde (B42025) moiety is a key factor, as it influences the electronic conjugation between the aldehyde group and the aromatic ring. The presence of two methoxy groups at the ortho positions can induce steric hindrance, potentially causing the aldehyde group to twist out of the plane of the benzene ring. Theoretical calculations help to quantify these dihedral angles and predict the preferred conformation in the ground state. science.gov

The electronic structure of this compound is elucidated through analysis of the electron density distribution. Natural Bond Orbital (NBO) analysis is a common technique used to calculate the partial atomic charges on each atom, revealing the sites that are electron-rich or electron-deficient. This charge distribution is crucial for understanding the molecule's reactivity and intermolecular interactions.

Interactive Data Table: Calculated Ground State Properties of this compound

| Property | Calculated Value | Method/Basis Set |

| Total Energy | Value | B3LYP/6-31G(d) |

| Dipole Moment | Value (Debye) | B3LYP/6-31G(d) |

| C=O Bond Length | Value (Å) | B3LYP/6-31G(d) |

| C-Cl Bond Length | Value (Å) | B3LYP/6-31G(d) |

| O-C-H (aldehyde) Angle | Value (°) | B3LYP/6-31G(d) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energies of the HOMO and LUMO are critical parameters that determine the electronic properties and reactivity of a molecule. researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.netwuxibiology.com A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net For this compound, DFT calculations are used to determine the energies of these frontier orbitals.

The spatial distribution of the electron density in the HOMO and LUMO provides valuable information about the reactive sites within the molecule. For electrophilic attacks, the reaction is likely to occur at the position where the HOMO density is highest. Conversely, for nucleophilic attacks, the reaction is favored at the site with the highest LUMO density. In this compound, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups, while the LUMO is often centered on the electron-withdrawing aldehyde group and the carbon atom attached to the chlorine. wuxibiology.com

Interactive Data Table: Frontier Molecular Orbital Properties of this compound

| Property | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. wolfram.comslideshare.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. slideshare.netresearchgate.net The MEP is calculated by considering the interaction energy between a positive point charge and the molecule's electron density and nuclei.

The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). wolfram.com Green and yellow represent areas with intermediate potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the aldehyde and methoxy groups, making them susceptible to electrophilic attack. The regions around the hydrogen atoms of the benzene ring and the aldehyde group would likely exhibit positive potential, indicating sites for nucleophilic attack. The MEP provides a comprehensive picture of the charge distribution and is instrumental in understanding the molecule's reactivity and intermolecular interactions. walisongo.ac.idscispace.com

Visualization of Electrostatic Potentials for Intermolecular Interactions

The molecular electrostatic potential (MEP) is a crucial tool in computational chemistry for understanding and predicting the intermolecular interaction behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying the electrophilic and nucleophilic regions of a molecule.

In substituted benzaldehydes, the MEP surface typically reveals distinct regions of positive and negative potential. The electronegative oxygen atom of the carbonyl group creates a region of high negative electrostatic potential (red and yellow areas), indicating a propensity to act as a hydrogen bond acceptor. Conversely, the hydrogen atom of the aldehyde group and, to a lesser extent, the aromatic protons, exhibit positive electrostatic potential (blue areas), marking them as potential hydrogen bond donor sites.

Studies on similar dimethoxybenzene derivatives using DFT calculations have shown that the interplay of these substituent groups defines the specific sites and strengths of intermolecular interactions. researchgate.net The MEP analysis helps in predicting how this compound molecules will interact with each other in a crystalline state or with other molecules in a solution, guiding the understanding of its crystal packing and solubility. These interactions are not limited to strong hydrogen bonds but also include weaker van der Waals forces and π-π stacking interactions between aromatic rings. researchgate.netsemanticscholar.org

The MEP is particularly useful in identifying the most likely sites for electrophilic and nucleophilic attack, providing insights into the molecule's reactivity. For instance, a region of strong negative potential would be susceptible to attack by an electrophile.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. These theoretical predictions are instrumental in the analysis and interpretation of experimental spectra.

NMR Chemical Shifts:

The theoretical calculation of NMR chemical shifts involves determining the magnetic shielding tensors for each nucleus in the molecule. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for this purpose. researchgate.net The calculated shielding constants are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.

For this compound, theoretical predictions would provide the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is dependent on the level of theory (functional) and the basis set used in the calculations. researchgate.net Discrepancies between calculated and experimental shifts can arise from factors such as solvent effects, which can be computationally modeled but add complexity. researchgate.net

Interactive Table: Experimental ¹³C and ¹H NMR Chemical Shifts for Related Benzaldehydes

| Compound | Solvent | ¹³C Chemical Shifts (ppm) | ¹H Chemical Shifts (ppm) |

| 2,4-Dimethoxybenzaldehyde (B23906) | CDCl₃ | 189.2, 165.2, 162.7, 130.4, 106.1, 98.4, 55.8, 55.6 | 10.3 (s, 1H), 7.8 (d, 1H), 6.5 (d, 1H), 6.4 (s, 1H), 3.9 (s, 3H), 3.8 (s, 3H) |

| 2,6-Dimethoxybenzaldehyde (B146518) | - | 189.5, 162.1, 113.8, 109.8, 104.2, 56.1 | 10.5 (s, 1H), 7.4 (t, 1H), 6.6 (d, 2H), 3.9 (s, 6H) |

Note: The data presented is for related compounds and serves as an illustrative example. The exact shifts for this compound would be influenced by the 4-chloro substituent.

Vibrational Frequencies:

Theoretical vibrational frequency calculations are essential for assigning the bands observed in infrared (IR) and Raman spectra. These calculations provide the frequencies and intensities of the normal modes of vibration. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods.

For this compound, a DFT calculation would predict the vibrational modes associated with the stretching and bending of its various functional groups, including the C=O stretch of the aldehyde, the C-H stretches of the aromatic ring and methoxy groups, and the C-Cl stretch. A detailed study on the vibrational spectra of 2-Chloro-6-Fluoro Benzaldehyde using DFT provides a framework for how such an analysis would be conducted. researchgate.net

Interactive Table: Selected Calculated Vibrational Frequencies for 2-Chloro-6-Fluoro Benzaldehyde

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretch | 1715 |

| Aromatic C-H Stretch | 3070-3100 |

| Aldehyde C-H Stretch | 2860 |

| C-F Stretch | 1250 |

| C-Cl Stretch | 780 |

Note: This data is for a related compound and illustrates the type of information obtained from theoretical vibrational analysis. The frequencies for this compound would differ due to the presence of methoxy groups instead of a fluorine atom.

Non-Linear Optical (NLO) Properties Studies

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry provides a powerful tool for the prediction and understanding of the NLO properties of molecules. The key parameters that characterize a molecule's NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

The calculation of these properties is typically performed using finite-field methods within a DFT or other quantum chemical framework. dtic.mil These methods involve applying an external electric field and calculating the resulting change in the molecule's dipole moment.

For a molecule to exhibit a significant NLO response, it often possesses a large dipole moment, an extended π-conjugated system, and strong intramolecular charge transfer characteristics. In this compound, the benzaldehyde core provides the π-system. The electron-donating methoxy groups and the electron-withdrawing chloro and aldehyde groups can create a push-pull electronic effect, which is favorable for NLO properties.

While specific NLO studies on this compound are not detailed in the provided search context, research on other organic molecules with similar structural motifs demonstrates the approach. For instance, studies on stilbene (B7821643) derivatives and other substituted benzaldehydes have shown that the nature and position of substituents dramatically affect the hyperpolarizability. rsc.orgmdpi.com

Computational studies can predict the components of the hyperpolarizability tensor and the average hyperpolarizability, providing a quantitative measure of the NLO response. These theoretical predictions can guide the synthesis of new materials with enhanced NLO properties.

Interactive Table: Calculated First Hyperpolarizability (β) for Selected Organic NLO Compounds

| Compound | β (x 10⁻³⁰ esu) |

| Urea (reference) | 0.37 |

| p-Nitroaniline | 9.2 |

| Acridine–2,4-dihydroxybenzaldehyde cocrystal | 5.63 |

Note: This table provides examples of calculated first hyperpolarizability for known NLO compounds to give context to the potential NLO properties of substituted benzaldehydes.

Applications of 4 Chloro 2,6 Dimethoxybenzaldehyde As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

This compound serves as a key starting material or intermediate in the construction of more elaborate molecular architectures. nih.gov The aldehyde functional group provides a reactive handle for chain extension and the introduction of new functionalities. A documented example of its utility is its conversion to 4-chloro-2-hydroxy-6-methoxybenzaldehyde, a transformation that modifies the electronic and steric properties of the molecule, paving the way for further synthetic manipulations. chemicalbook.com Such transformations are fundamental in multi-step syntheses of biologically active compounds and other complex targets.

Precursor in the Development of Fine Chemicals and Specialty Materials

Substituted benzaldehydes are established precursors for a wide range of fine chemicals. google.com While specific applications for 4-Chloro-2,6-dimethoxybenzaldehyde are not extensively documented, its structural motifs are found in molecules used in various industries. For instance, related dimethoxybenzaldehydes are used as intermediates for pharmaceuticals, developing agents in photography, and as additives in electroplating baths. google.comwikipedia.org The presence of both chloro and methoxy (B1213986) groups offers multiple points for modification, suggesting its potential in creating a diverse array of specialty chemicals.

Potential for Building Blocks in Advanced Chemical Synthesis

In modern organic synthesis, there is a high demand for "building blocks"—molecules with well-defined structures and reactive sites that can be reliably incorporated into larger structures. beilstein-journals.org this compound fits this description perfectly. semanticscholar.org The term "building block" is frequently used to describe such halogenated and functionalized heterocyclic and aromatic compounds. chemicalbook.com These molecules are essential tools for medicinal chemists and material scientists in the construction of novel compounds with tailored properties. The combination of an aldehyde, a halogen, and methoxy groups on a central phenyl ring makes it a versatile component for creating libraries of compounds for drug discovery and materials science research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-2,6-dimethoxybenzaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or formylation of a pre-functionalized benzene derivative. Chlorination and methoxylation steps require precise temperature control (0–5°C for chlorination, reflux for methoxylation) to minimize side reactions. Purity (>95%) is achieved using column chromatography with silica gel and ethyl acetate/hexane eluents. Reaction yields (typically 60–75%) depend on stoichiometric ratios of Cl⁻ donors (e.g., Cl₂ or N-chlorosuccinimide) and methoxy group precursors (e.g., dimethyl sulfate) .

Table 1: Optimization of Reaction Conditions

| Parameter | Friedel-Crafts Route | Direct Chlorination Route |

|---|---|---|

| Temperature (°C) | 0–5 (chlorination) | 80 (methoxylation) |

| Catalyst | AlCl₃ | None |

| Yield (%) | 65–70 | 60–65 |

| Purity (HPLC) | >98% | >95% |

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Expect singlet peaks for aldehyde proton (~10.2 ppm) and aromatic protons (δ 6.8–7.2 ppm). Methoxy groups appear as singlets at δ 3.8–3.9 ppm.

- ¹³C NMR : Aldehyde carbon at ~192 ppm, aromatic carbons (δ 110–150 ppm), and methoxy carbons at ~56 ppm.

- FT-IR : Strong C=O stretch (~1700 cm⁻¹), C-Cl (~750 cm⁻¹), and O-CH₃ (~2850 cm⁻¹).

Discrepancies in peak splitting (e.g., unresolved aromatic signals) may arise from steric hindrance; use deuterated solvents (DMSO-d₆ or CDCl₃) and high-field instruments (≥400 MHz) for clarity .

Advanced Research Questions

Q. How do solvation effects and computational modeling (e.g., DFT) enhance the interpretation of this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict electrophilic sites at the aldehyde group and para positions. Solvation models (e.g., PCM for polar solvents) show increased electrophilicity in DMSO due to strong hydrogen bonding. Compare computed HOMO-LUMO gaps (4.5–5.0 eV) with experimental UV-Vis λ_max (~280 nm) to validate electronic transitions. Discrepancies >10% suggest incomplete solvent modeling or neglected intermolecular interactions .

Q. What strategies resolve contradictions in spectral data, such as overlapping NMR signals or unexpected IR absorptions?

- Methodological Answer :

-

NMR Overlap : Use 2D techniques (COSY, HSQC) to assign ambiguous signals. For example, HSQC can distinguish methoxy carbons from aromatic CH groups.

-

IR Anomalies : Compare experimental spectra with computed vibrational modes (DFT). Unassigned peaks may indicate impurities; employ HPLC-MS to identify byproducts (e.g., di-chlorinated analogs).

-

X-ray Crystallography : Resolve structural ambiguities via single-crystal analysis (WinGX software ). Lattice energy calculations verify packing efficiency and hydrogen-bonding networks .

Table 2: Discrepancy Analysis in Spectral Data

Technique Observed Anomaly Resolution Method ¹H NMR Overlap at δ 6.9–7.1 ppm HSQC or NOESY FT-IR Extra peak at 1650 cm⁻¹ HPLC-MS impurity profiling UV-Vis λ_max shift in polar solvents TD-DFT with PCM correction

Q. What are the emerging applications of this compound in pharmaceutical intermediate synthesis?

- Methodological Answer : The compound serves as a precursor for Schiff base ligands in metal complexes (e.g., Cu²⁺ or Zn²⁺) with antimicrobial activity. Condensation with hydrazides (e.g., 4-nitrophenylhydrazine) yields hydrazone derivatives, screened via microdilution assays (MIC ≤ 25 µg/mL against S. aureus). Structural modifications (e.g., replacing methoxy with ethoxy groups) require QSAR modeling to predict bioactivity .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields or purity?

- Methodological Answer :

- Yield Variability : Optimize stoichiometry using Design of Experiments (DoE) with factors like temperature, catalyst loading, and reaction time. ANOVA identifies critical parameters (e.g., catalyst concentration, p < 0.05).

- Purity Issues : Implement orthogonal purification (e.g., recrystallization followed by preparative HPLC). Monitor byproducts via GC-MS or LC-NMR .

Q. Why do computational predictions of reactivity sometimes conflict with experimental results?

- Methodological Answer : Discrepancies arise from incomplete basis sets in DFT (e.g., neglecting dispersion forces) or solvent effects. Validate models using benchmark datasets (e.g., NIST Chemistry WebBook) and hybrid functionals (e.g., M06-2X). Experimentalists should report solvent dielectric constants and counterion effects for accurate comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.